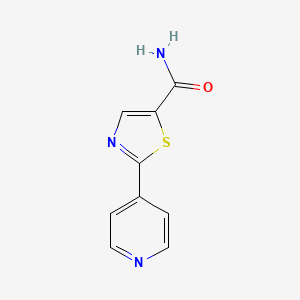
2-(Pyridin-4-yl)-1,3-thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyridin-4-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound that contains both pyridine and thiazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-pyridinecarboxaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone, which is then cyclized to the thiazole ring under acidic conditions . Another method involves the use of 4-pyridinecarboxylic acid and thiourea, which undergo cyclization in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
化学反应分析
Types of Reactions
2-(Pyridin-4-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted pyridine and thiazole derivatives.
科学研究应用
2-(Pyridin-4-yl)-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with DNA or proteins, affecting cellular processes such as replication and transcription .
相似化合物的比较
Similar Compounds
N-(Pyridin-4-yl)pyridin-4-amine: Similar in structure but lacks the thiazole ring.
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl): Contains multiple pyridine rings but no thiazole ring.
Uniqueness
2-(Pyridin-4-yl)-1,3-thiazole-5-carboxamide is unique due to the presence of both pyridine and thiazole rings, which confer distinct chemical and biological properties.
属性
CAS 编号 |
89401-53-6 |
|---|---|
分子式 |
C9H7N3OS |
分子量 |
205.24 g/mol |
IUPAC 名称 |
2-pyridin-4-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C9H7N3OS/c10-8(13)7-5-12-9(14-7)6-1-3-11-4-2-6/h1-5H,(H2,10,13) |
InChI 键 |
FKIFQOXQDUSHEM-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C2=NC=C(S2)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















